Methyl (E)-m-nitrocinnamate

Description

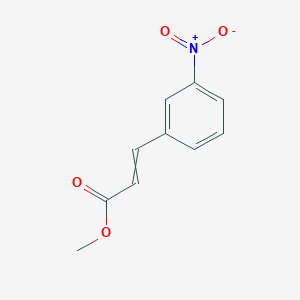

Methyl (E)-m-nitrocinnamate (CAS 659-04-1) is an organic ester derivative of cinnamic acid, characterized by a nitro group (-NO₂) substituted at the meta position of the phenyl ring and a methyl ester group at the α,β-unsaturated carbonyl moiety. Its IUPAC name is methyl (E)-3-(3-nitrophenyl)acrylate, and its molecular formula is C₁₀H₉NO₄ . The compound is synthesized via esterification of 3-nitrocinnamic acid (CAS 555-68-0) or through condensation reactions involving 3-nitrobenzaldehyde under Knoevenagel conditions .

As a nitro-substituted cinnamate, it exhibits distinct electronic properties due to the electron-withdrawing nitro group, which enhances its polarity and influences reactivity in electrophilic substitution or nucleophilic addition reactions. Applications include its use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, though specific industrial uses are less documented in the provided evidence. Commercial availability is noted, with 35 suppliers listed globally .

Propriétés

Formule moléculaire |

C10H9NO4 |

|---|---|

Poids moléculaire |

207.18 g/mol |

Nom IUPAC |

methyl 3-(3-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3 |

Clé InChI |

DKQXESBKFCYESZ-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Procedure

-

Reagents :

-

3-Nitrocinnamic acid (acid)

-

Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts

-

Methanol as solvent and nucleophile

-

-

Conditions :

-

SOCl₂-mediated esterification :

-

H₂SO₄-catalyzed esterification :

-

-

Workup :

Yield and Purity

Advantages :

-

Short reaction time (6 hours vs. 8 hours for H₂SO₄).

Limitations : -

Use of corrosive SOCl₂ requires careful handling.

Horner-Wadsworth-Emmons (HWE) Olefination

This method constructs the α,β-unsaturated ester via a phosphonate-mediated olefination, ensuring E-selectivity.

Procedure

-

Reagents :

-

Trimethyl phosphonoacetate [(CH₃O)₂P(O)CH₂COOCH₃]

-

3-Nitrobenzaldehyde

-

Sodium methoxide (NaOMe) in N,N-dimethylformamide (DMF)

-

-

Conditions :

Yield and Purity

Advantages :

-

Excellent E-selectivity due to the HWE mechanism.

-

High yield (98%) with minimal byproducts.

Limitations : -

Requires anhydrous DMF and precise stoichiometry.

Knoevenagel Condensation

This method synthesizes the cinnamic acid intermediate first, followed by esterification.

Procedure

-

Cinnamic Acid Synthesis :

-

Esterification :

Yield and Purity

Advantages :

-

Cost-effective for large-scale synthesis.

Limitations : -

Lower overall yield compared to HWE or SOCl₂-mediated methods.

Comparative Analysis of Methods

| Parameter | Esterification (SOCl₂) | HWE Olefination | Knoevenagel |

|---|---|---|---|

| Yield | 96.1% | 98% | 70–80% (combined) |

| Reaction Time | 6 hours | 12–24 hours | 8 hours (acid) + 6h |

| Reagent Cost | Moderate | High | Low |

| E-Selectivity | N/A | >95% | N/A |

| Purification | Simple extraction | Complex | Recrystallization |

Critical Considerations

-

Stereocontrol : The HWE method ensures E-configuration due to the steric and electronic effects of the phosphonate group.

-

Purification : Recrystallization from diethyl ether or methanol is essential for high-purity products.

-

Safety : SOCl₂ and NaOMe require handling in fume hoods due to toxic fumes and exothermic reactions .

Analyse Des Réactions Chimiques

Methyl (E)-m-nitrocinnamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Methyl (E)-m-nitrocinnamate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the production of dyes and pesticides

Mécanisme D'action

The mechanism of action of Methyl (E)-m-nitrocinnamate involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following compounds are compared based on substituent positions, functional groups, and applications:

Physical and Chemical Properties

- Polarity and Solubility: The nitro group in this compound increases polarity compared to non-nitro analogs like methyl cinnamate. This enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces solubility in non-polar solvents. Ethyl cinnamate, with a longer alkyl chain, is more hydrophobic than methyl derivatives, favoring use in lipid-based formulations . 3-Nitrocinnamic acid, being a carboxylic acid, exhibits higher aqueous solubility under basic conditions due to deprotonation .

- Thermal Stability: Nitro-substituted cinnamates generally have higher melting points than non-nitro analogs. For example, methyl cinnamate (m.p. ~36°C) is liquid at room temperature, while nitro derivatives are likely solids.

Research and Industrial Relevance

- This compound: Primarily used in academic research for synthesizing nitroaromatic derivatives. Limited evidence suggests niche applications in photochemical studies due to UV absorption properties.

- Methyl cinnamate : Widely employed in cosmetics and food industries for its sweet, balsamic odor .

- Ethyl cinnamate : Preferred in perfumery for its higher volatility and fruity aroma compared to methyl esters .

- 3-Nitrocinnamic acid: A key precursor for pharmaceuticals, including non-steroidal anti-inflammatory drug (NSAID) analogs .

Notes on Data Limitations

- Specific physical data (e.g., melting points, boiling points) for nitro-substituted cinnamates are sparse in the provided evidence. Trends are inferred from chemical principles and analogous compounds.

- Commercial supplier counts (e.g., 35 for this compound vs. 168 for 3-nitrocinnamic acid) suggest differing industrial demand .

- Further experimental studies are recommended to explore the biological activity and material science applications of nitro-cinnamates.

Q & A

Q. How can researchers ensure reproducibility when documenting synthetic protocols for this compound?

- Methodological Answer : Adhere to IUPAC nomenclature and provide:

- Detailed synthetic steps : Molar ratios, reaction times, and purification methods (e.g., recrystallization solvents).

- Characterization data : Full spectroscopic assignments (NMR, IR) and chromatograms (HPLC conditions).

- Batch records : Lot numbers of reagents and instrument calibration dates .

Interdisciplinary Applications

Q. What interdisciplinary methodologies integrate this compound into materials science research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.